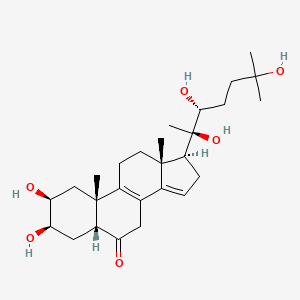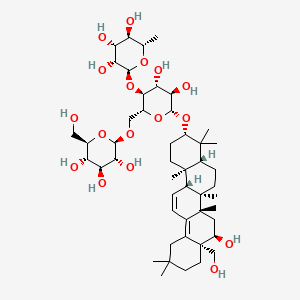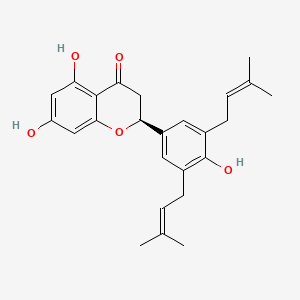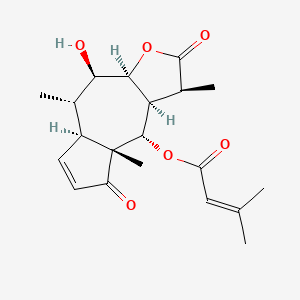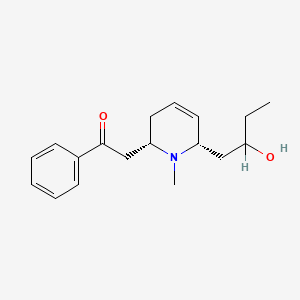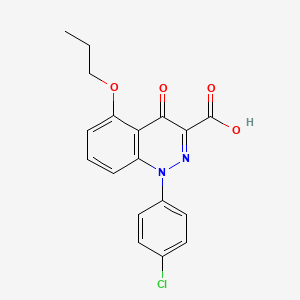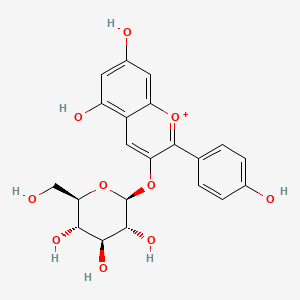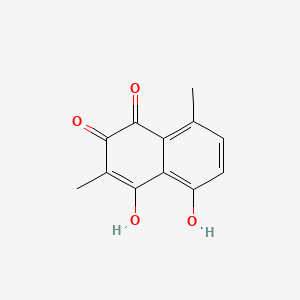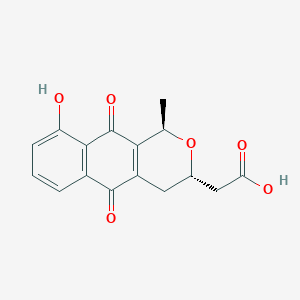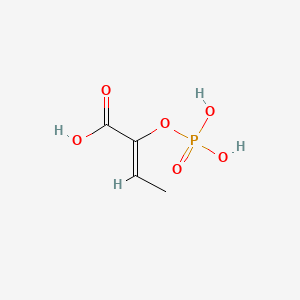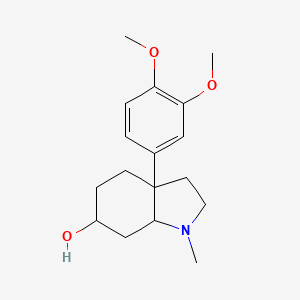
二氢异紫罗兰酮
概述
描述
2-Hexyl-2-cyclopenten-1-one, also known as 2-Hexyl-2-cyclopenten-1-one, is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hexyl-2-cyclopenten-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hexyl-2-cyclopenten-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexyl-2-cyclopenten-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白酶抑制
二氢异紫罗兰酮已被研究其作为蛋白酶抑制剂的潜力。蛋白酶在生物过程中发挥着至关重要的作用,抑制其活性可能具有治疗意义。 研究探索了二氢异紫罗兰酮调节蛋白酶功能的能力,这可能导致其在药物开发、癌症治疗和炎症管理中的应用 {svg_1}.
光环加成反应
二氢异紫罗兰酮已在分子内 [2+2] 光环加成反应中进行了研究。具体而言,它参与交叉 [2+2]-光环加成反应形成桥联环丁烷。研究人员发现,在可见光条件下,手性铑路易斯酸催化剂使该反应具有高对映选择性 (80–94% ee)。 这些桥联骨架具有有趣的结构特征,在合成化学中具有潜在应用 {svg_2}.
质粒 DNA 修饰
质粒 DNA 对克隆、基因转移和操作至关重要。二氢异紫罗兰酮已被研究其在修饰质粒 DNA 中的作用。研究人员研究了其对质粒稳定性、复制和基因表达的影响。 了解这些相互作用可以增强基于质粒的研究和生物技术应用 {svg_3}.
外泌体合成和炎症性疾病的治疗
二氢异紫罗兰酮衍生物已被研究其合成外泌体的能力。外泌体是由细胞分泌的小囊泡,在细胞间通讯中起着至关重要的作用。 研究人员探索了二氢异紫罗兰酮对外泌体生物合成的影响及其在治疗炎症性疾病中的潜在治疗应用 {svg_4}.
单原子催化剂 (SAC)
人们对 SAC 的兴趣日益浓厚,因此研究人员开始研究二氢异紫罗兰酮作为 SAC 的潜在配体或稳定剂。SAC 表现出最大的原子利用率和分散性,使其成为高效催化剂。 虽然研究仍在进行中,但二氢异紫罗兰酮独特的结构可能有助于 SAC 在各种催化反应(包括环境应用)中的稳定性和活性 {svg_5}.
有机合成与功能化
二氢异紫罗兰酮衍生物已用于有机合成。它们的反应性和官能团使它们成为构建复杂分子的宝贵砌块。 研究人员探索了它们在构建杂环、天然产物合成和其他有机转化中的应用 {svg_6}.
电化学应用
二氢异紫罗兰酮衍生物已被研究用于电化学应用。 它们独特的特性,例如单原子分散性,使其成为催化氢析出反应 (HER)、氧还原反应 (ORR) 等反应的有希望的候选者 {svg_7}.
环境催化
二氢异紫罗兰酮衍生物在环境催化中具有潜在应用。研究人员探索了它们在氧化反应(例如甲烷、一氧化碳和挥发性有机化合物)和氮氧化物的还原中的应用。 这些应用有助于污染控制和可持续工艺 {svg_8}.
总之,二氢异紫罗兰酮在蛋白酶抑制、光环加成反应、质粒 DNA 修饰、外泌体合成、SAC、有机合成、电化学和环境催化等方面表现出多种应用。其多方面的特性使其成为进一步研究和实际应用的引人入胜的化合物。 如果您需要有关任何特定应用的更多信息,请随时询问 {svg_9} {svg_10} {svg_11} {svg_12} {svg_13} {svg_14} {svg_15}.
作用机制
Target of Action
Dihydroisojasmone’s primary target is the olfactory receptors in the nose . It interacts with these receptors to produce a pleasant fragrance, making it a popular ingredient in the perfume industry .
Mode of Action
The compound’s interaction with its targets results in the perception of a floral scent . This is achieved through its ability to bind to olfactory receptors, triggering a signal transduction pathway that ultimately leads to the perception of smell .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents such as ethanol and ether . This suggests that its bioavailability may be influenced by factors such as the presence of these solvents and the pH of the environment.
Result of Action
The primary result of Dihydroisojasmone’s action is the creation of a pleasant, floral fragrance . This makes it a valuable ingredient in perfumes, colognes, and other scented products .
Action Environment
The action, efficacy, and stability of Dihydroisojasmone can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its action may be enhanced in environments where such solvents are present . Additionally, its stability under normal conditions suggests that it may be less effective or stable under extreme conditions .
生化分析
Biochemical Properties
2-Hexyl-2-cyclopenten-1-one plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with heat shock proteins (Hsp70), which are involved in protein folding and protection against stress-induced damage . The nature of these interactions suggests that 2-Hexyl-2-cyclopenten-1-one may act as an inducer of Hsp70, thereby enhancing the cell’s ability to cope with stress .
Cellular Effects
The effects of 2-Hexyl-2-cyclopenten-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Hexyl-2-cyclopenten-1-one has been shown to activate the heat shock response, leading to increased expression of heat shock proteins . This activation can protect cells from stress-induced apoptosis and promote cell survival .
Molecular Mechanism
At the molecular level, 2-Hexyl-2-cyclopenten-1-one exerts its effects through binding interactions with biomolecules. It binds to the regulatory regions of heat shock protein genes, thereby enhancing their transcription . Additionally, 2-Hexyl-2-cyclopenten-1-one may inhibit certain enzymes involved in stress response pathways, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hexyl-2-cyclopenten-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that 2-Hexyl-2-cyclopenten-1-one can have sustained effects on cellular function, particularly in enhancing stress resistance and promoting cell survival .
Dosage Effects in Animal Models
The effects of 2-Hexyl-2-cyclopenten-1-one vary with different dosages in animal models. At low doses, it has been observed to have protective effects against stress-induced damage . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . Threshold effects have been identified, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
2-Hexyl-2-cyclopenten-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Hexyl-2-cyclopenten-1-one is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity . These interactions are crucial for its function and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of 2-Hexyl-2-cyclopenten-1-one is primarily in the cytoplasm and nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function, as it allows 2-Hexyl-2-cyclopenten-1-one to interact with key biomolecules involved in stress response and cellular protection .
属性
IUPAC Name |
2-hexylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGECIEOJXLMWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052640 | |
| Record name | 2-Hexylcyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-41-0 | |
| Record name | 2-Hexyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-isojasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroisojasmone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopenten-1-one, 2-hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexylcyclopent-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexylcyclopent-2-enone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYL-2-CYCLOPENTEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY2Y3L5M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dihydroisojasmone, and why is it reviewed in the scientific literature?
A1: Dihydroisojasmone, also known as 2-Hexyl-2-cyclopenten-1-one, is a fragrance material. The provided research paper focuses on reviewing existing knowledge about this compound. [] This suggests that Dihydroisojasmone is a substance of interest in the fragrance industry, and understanding its properties and potential effects is important for its safe and effective use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
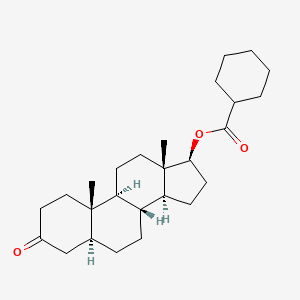
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
